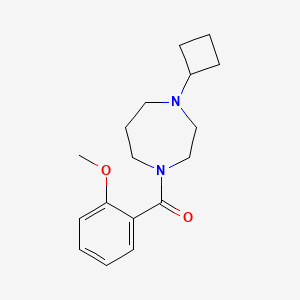

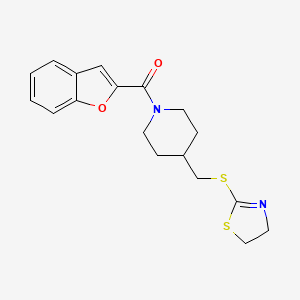

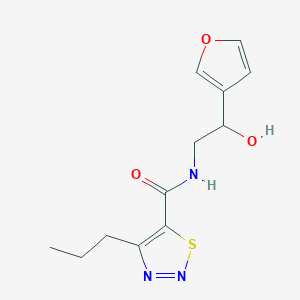

![molecular formula C15H15N3O2S B2413144 1-[(3-Methoxybenzoyl)amino]-3-phenylthiourea CAS No. 443903-63-7](/img/structure/B2413144.png)

1-[(3-Methoxybenzoyl)amino]-3-phenylthiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Structural Analysis and Interactions

- Thiourea Derivatives and Molecular Structures : Research has revealed insights into the molecular structure of thiourea derivatives, including their interactions and bonding. For instance, N-[3-(Hydroxymethyl)phenyl]-N′-(4-methoxybenzoyl)thiourea exhibits a specific arrangement of methoxybenzoyl and hydroxymethylphenyl groups around the central carbonylthiourea moiety. These structures are stabilized by intermolecular hydrogen bonds forming tetramers, which is significant in understanding the compound's chemical behavior and potential applications in various fields like material science and drug development (Ngah, Fauzi, & Yamin, 2005).

Biomedical Applications

DNA Binding and Antioxidant Activities : Thiourea derivatives with methoxybenzoyl groups have shown potential in biomedical research. For example, ferrocene-incorporated selenoureas exhibited notable DNA binding capabilities, a critical factor for anticancer agents. They also demonstrated antioxidant, antibacterial, and antifungal activities. Such findings highlight the compound's potential in developing new therapeutic agents (Hussain et al., 2014).

Cholinesterase Inhibitory Potential : S-alkylated triazoles derived from methoxybenzoic acid have shown excellent cholinesterase inhibitory potential. This is crucial in treating diseases like Alzheimer's, where cholinesterase enzymes are targeted. The research suggests these compounds can be explored further for their therapeutic value in neurodegenerative diseases (Arfan et al., 2018).

Chemical Synthesis and Modifications

Synthesis of Oligodeoxyribonucleotide : The 3-methoxy-4-phenoxybenzoyl group has been used effectively in the protection of exocyclic amino groups of nucleosides. This research contributes to the field of oligonucleotide synthesis, which is fundamental in genetic engineering and biotechnology (Mishra & Misra, 1986).

Fluorescent Derivatization for Compounds Analysis : Derivatives like 3-(2-phthalimidyl)-4-methoxybenzoyl chloride are used for fluorescent derivatization of compounds with hydroxyl and/or amino groups. This is crucial in chromatographic analysis, increasing sensitivity and precision in chemical and biochemical research (Tsuruta & Kohashi, 1987).

Cinnamate 4-Hydroxylase in Plant Biochemistry : The biosynthesis of the 4-methoxybenzoyl group in plants, like in Ornithogalum saundersiae, involves the enzyme cinnamate 4-hydroxylase. Understanding this pathway is important for botanical research and agricultural biotechnology (Kong, Lu, & Wang, 2014).

properties

IUPAC Name |

1-[(3-methoxybenzoyl)amino]-3-phenylthiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2S/c1-20-13-9-5-6-11(10-13)14(19)17-18-15(21)16-12-7-3-2-4-8-12/h2-10H,1H3,(H,17,19)(H2,16,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKUUEXQVZUMLMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NNC(=S)NC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

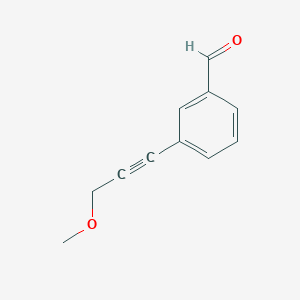

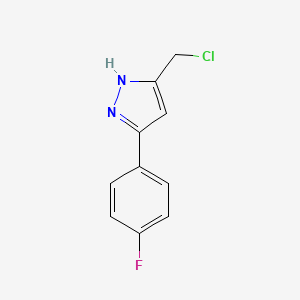

![4-Chlorobenzo[b]thiophene-2-carbonitrile](/img/structure/B2413063.png)

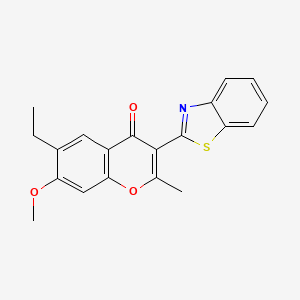

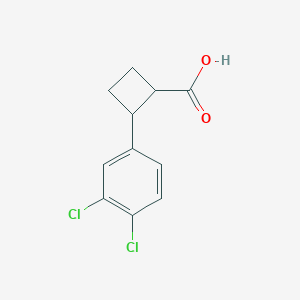

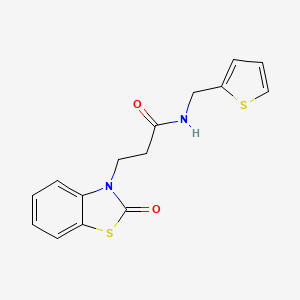

![N-(4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2413070.png)

![(1S,6R)-7-azabicyclo[4.2.0]oct-4-en-8-one](/img/structure/B2413076.png)

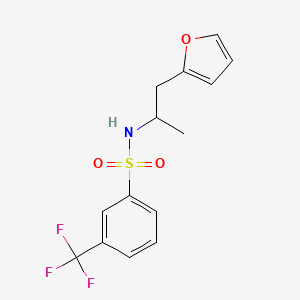

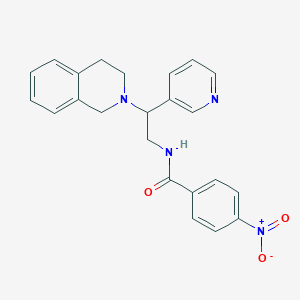

![2-(benzylthio)-N-(4-methoxyphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2413083.png)